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Cat. No.: B1211716 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spin states of cobalt(2+) complexes and

the principles and methods for determining their magnetic susceptibility. Understanding these

properties is crucial for applications in catalysis, materials science, and the development of

therapeutic and diagnostic agents.

Introduction to Cobalt(2+) Spin States
Cobalt(2+), a d⁷ transition metal ion, can exist in two different spin states depending on its

coordination environment: high-spin (HS) and low-spin (LS). This phenomenon, known as spin

crossover (SCO), can be triggered by external stimuli such as temperature, pressure, or light.

[1] The spin state is determined by the arrangement of the seven d-electrons in the molecular

orbitals, which are influenced by the ligand field.

Ligand Field Theory and Spin States

According to ligand field theory, the interaction between the metal ion and the surrounding

ligands removes the degeneracy of the d-orbitals.[2] In an octahedral field, the d-orbitals split

into a lower-energy t₂g set and a higher-energy e_g set. In a tetrahedral field, the splitting is

inverted, with the e set being lower in energy than the t₂ set.[3]

The magnitude of this energy splitting (Δ) and the spin-pairing energy (P) determine the

preferred spin state.[4]
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High-Spin (HS): When the ligand field splitting is small (Δ < P), it is energetically more

favorable for electrons to occupy the higher-energy orbitals before pairing up in the lower-

energy orbitals. This results in the maximum number of unpaired electrons.

Low-Spin (LS): When the ligand field splitting is large (Δ > P), it is energetically more

favorable for electrons to pair up in the lower-energy orbitals. This results in the minimum

number of unpaired electrons.

The strength of the ligand field is a critical factor, with strong-field ligands (e.g., CN⁻, CO)

promoting low-spin states and weak-field ligands (e.g., I⁻, Cl⁻) favoring high-spin states.[3][5]

The geometry of the complex also plays a significant role; tetrahedral complexes are almost

exclusively high-spin due to the smaller ligand field splitting in this geometry.[6]

Magnetic Susceptibility of Cobalt(2+) Complexes
The spin state of a Co(II) complex is directly reflected in its magnetic properties. Magnetic

susceptibility (χ) is a measure of how much a material becomes magnetized in an applied

magnetic field.[7] This property is experimentally determined and used to calculate the effective

magnetic moment (µeff), which is indicative of the number of unpaired electrons.

The relationship between molar magnetic susceptibility (χ_M) and the effective magnetic

moment is given by the following equation:

µ_eff = 2.828 * √(χ_M * T)

where T is the absolute temperature in Kelvin. The spin-only magnetic moment (µ_s) can be

calculated using the number of unpaired electrons (n):

µ_s = √[n(n+2)]

Expected Magnetic Moments for Co(II) Complexes:

High-Spin Co(II) (S = 3/2, n = 3): The spin-only magnetic moment is 3.87 Bohr Magnetons

(BM). However, due to significant orbital contributions, the experimentally observed effective

magnetic moments for high-spin octahedral Co(II) complexes are typically in the range of 4.1

- 5.2 BM.[8][9] The product of molar magnetic susceptibility and temperature (χMT) is often

around 3 cm³·K·mol⁻¹ at room temperature.[10]
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Low-Spin Co(II) (S = 1/2, n = 1): The spin-only magnetic moment is 1.73 BM. The

experimental values are generally in the range of 1.9 to 2.4 µB, with the deviation from the

spin-only value attributed to spin-orbit coupling.[11] The χMT value is close to the spin-only

value of 0.375 cm³·K·mol⁻¹.[12]

Quantitative Data on Cobalt(2+) Complexes
The following table summarizes the magnetic properties of representative high-spin and low-

spin Co(II) complexes.

Complex
Spin
State

Coordinat
ion
Geometry

Ligand
Type(s)

µ_eff
(BM)

χ_M T
(cm³ K
mol⁻¹)

Temperat
ure (K)

[Co(H₂O)₆]

²⁺
High-Spin Octahedral

H₂O

(weak-

field)

~4.8 - 5.2 ~3.0
Room

Temp

[CoCl₄]²⁻ High-Spin Tetrahedral
Cl⁻ (weak-

field)
~4.4 - 4.8 -

Room

Temp

--INVALID-

LINK--₂
High-Spin Octahedral

terpy-

CH₂OH

(strong-

field)

-
~2.8 (at

400K)
>334.5

--INVALID-

LINK--₂
Low-Spin Octahedral

terpy-

CH₂OH

(strong-

field)

-
~0.461 (at

2K)
<324.1

[Co(PCP^

Me-iPr)Cl]
Low-Spin

Square

Planar

PCP^Me-

iPr (pincer)
2.3(1) - >10

[Co(tBu₂-

sq)₂(L1)]
High-Spin - tBu₂-sq, L1 - - -

[Co(Cl₄-

cat)₂(L1)]
Low-Spin - Cl₄-cat, L1 - - -
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Note: This table provides representative values. Actual values can vary depending on the

specific experimental conditions and the nature of the counter-ions.

Experimental Protocols for Magnetic Susceptibility
Measurement
The determination of the magnetic susceptibility of a Co(II) complex is a critical step in

characterizing its spin state. Two common methods are the Evans method (NMR spectroscopy)

and SQUID magnetometry.

Evans Method (NMR Spectroscopy)
The Evans method is a widely used technique to determine the magnetic susceptibility of a

paramagnetic substance in solution using an NMR spectrometer.[7][13] It relies on measuring

the change in the chemical shift of a reference compound in the presence of the paramagnetic

sample.

Methodology:

Sample Preparation:

Prepare a solution of the paramagnetic cobalt(II) complex in a suitable deuterated solvent.

Prepare a reference solution containing the same solvent and a small amount of an inert

reference compound (e.g., TMS, tert-butanol).

Create a coaxial NMR tube setup:

The inner capillary tube contains the solution of the paramagnetic complex.

The outer NMR tube contains the reference solution.

NMR Measurement:

Acquire a ¹H NMR spectrum of the coaxial sample.

Two distinct signals for the reference compound will be observed: one from the inner tube

(in the presence of the paramagnetic sample) and one from the outer tube (reference).
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Measure the difference in the chemical shifts (Δδ) of these two signals in Hz.

Calculation of Molar Magnetic Susceptibility (χ_M):

The mass susceptibility (χ_g) is calculated using the following formula: χ_g = (3 * Δf) / (4 *

π * f * c) + χ_g(solvent) where Δf is the frequency shift in Hz, f is the spectrometer

frequency in Hz, c is the concentration of the paramagnetic substance in g/cm³, and

χ_g(solvent) is the mass susceptibility of the solvent.

The molar susceptibility (χ_M) is then calculated by multiplying the mass susceptibility by

the molar mass (M) of the complex: χ_M = χ_g * M

Diamagnetic Correction:

The measured molar susceptibility contains both paramagnetic and diamagnetic

contributions. The diamagnetic contribution (χ_D) can be estimated using Pascal's

constants for all atoms and bonds in the molecule.

The corrected paramagnetic susceptibility (χ_M^corr) is obtained by subtracting the

diamagnetic contribution: χ_M^corr = χ_M - χ_D

Calculation of Effective Magnetic Moment (µ_eff):

The effective magnetic moment is then calculated using the corrected molar susceptibility

and the temperature (T) at which the measurement was performed: µ_eff = 2.828 *

√(χ_M^corr * T)

SQUID Magnetometry
A Superconducting Quantum Interference Device (SQUID) magnetometer is a highly sensitive

instrument used to measure the magnetic properties of materials as a function of temperature

and applied magnetic field.[8][14]

Methodology:

Sample Preparation:
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A small amount of the powdered solid sample (typically a few milligrams) is weighed

accurately.

The sample is placed in a gelatin capsule or a straw, which is then mounted in the SQUID

sample holder.

Measurement Procedure:

The sample is introduced into the SQUID magnetometer.

The desired temperature range and magnetic field strength are set. For a typical

experiment, the magnetic susceptibility is measured over a temperature range of 2-300 K

at a constant applied DC field (e.g., 0.1 T).[15]

The SQUID detects the magnetic moment of the sample as it is moved through a set of

superconducting detection coils.

Data Analysis:

The instrument software records the magnetic moment (m) of the sample at each

temperature point.

The molar magnetic susceptibility (χ_M) is calculated using the following equation: χ_M =

(m * M) / (H * n) where M is the molar mass, H is the applied magnetic field, and n is the

number of moles of the sample.

The data is typically plotted as χ_M T versus T. This plot is very informative for identifying

spin transitions. For a simple paramagnetic system following the Curie law, this plot should

be a horizontal line. Deviations can indicate spin-orbit coupling, magnetic exchange

interactions, or spin crossover behavior.[16][17]

Visualizing Cobalt(2+) Spin States and Experimental
Workflows
D-Orbital Splitting in Co(II) Complexes
The following diagrams illustrate the d-orbital splitting and electron configurations for high-spin

and low-spin Co(II) in octahedral and tetrahedral ligand fields.
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D-orbital splitting for Co(II) in different ligand fields.

Experimental Workflow for Magnetic Characterization
The following diagram outlines the general workflow for characterizing the magnetic properties

of a cobalt(2+) complex.
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Workflow for magnetic characterization of Co(II) complexes.
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Conclusion
The spin state and magnetic susceptibility of cobalt(2+) complexes are fundamental properties

that provide deep insights into their electronic structure and bonding. A thorough understanding

and accurate measurement of these characteristics are essential for the rational design of new

Co(II)-based materials and therapeutics. The methodologies and data presented in this guide

offer a solid foundation for researchers and professionals working in this exciting and evolving

field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://pubs.rsc.org/en/content/articlehtml/2021/dt/d1dt02413b
https://pubs.rsc.org/en/content/articlehtml/2021/dt/d1dt02413b
https://pubs.rsc.org/en/content/articlehtml/2021/dt/d1dt02413b
https://hysz.nju.edu.cn/_upload/article/files/f1/dd/c97c1a264b98a7bc8bd601820a21/e7f0154e-7a62-49a7-95ba-5634e0d066ef.pdf
https://pubs.acs.org/doi/10.1021/acs.inorgchem.3c01188
https://www.benchchem.com/product/b1211716#cobalt-2-spin-states-and-magnetic-susceptibility
https://www.benchchem.com/product/b1211716#cobalt-2-spin-states-and-magnetic-susceptibility
https://www.benchchem.com/product/b1211716#cobalt-2-spin-states-and-magnetic-susceptibility
https://www.benchchem.com/product/b1211716#cobalt-2-spin-states-and-magnetic-susceptibility
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1211716?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1211716?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

